Methyl 4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-[2-(diethylamino)ethyl-(4-fluoro-1,3-benzothiazol-2-yl)carbamoyl]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S.ClH/c1-4-25(5-2)13-14-26(22-24-19-17(23)7-6-8-18(19)30-22)20(27)15-9-11-16(12-10-15)21(28)29-3;/h6-12H,4-5,13-14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBQHVDJBBMONI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
For instance, they can act as antioxidants, neutralizing harmful free radicals in the body. As analgesics, they can interact with pain receptors to reduce the perception of pain. As anti-inflammatory agents, they can inhibit the production of pro-inflammatory cytokines.
Biochemical Pathways
For instance, as antioxidants, they can participate in the redox reactions in the body. As anti-inflammatory agents, they can inhibit the production of pro-inflammatory cytokines, affecting the inflammatory pathway.
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties can influence the bioavailability of the compound.
Biological Activity
Methyl 4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride, with the CAS number 1216802-27-5, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H25ClFN3O3S
- Molecular Weight : 466.0 g/mol
- IUPAC Name : Methyl 4-[2-(diethylamino)ethyl-(4-fluoro-1,3-benzothiazol-2-yl)carbamoyl]benzoate; hydrochloride
Synthesis and Structure
The synthesis of this compound involves the reaction of various precursors, particularly focusing on modifying the benzothiazole nucleus to enhance its biological activity. The structural modifications aim to improve solubility and bioavailability while retaining or enhancing anti-tumor properties.
Antitumor Activity
Recent studies have highlighted the anti-tumor potential of benzothiazole derivatives, including the compound . Benzothiazole compounds have been shown to exhibit significant anti-cancer properties against various cancer cell lines. For instance:
- Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer).
- Mechanism : The compound demonstrated the ability to inhibit cell proliferation and induce apoptosis in these cell lines. Specifically, it was noted that at concentrations of 1, 2, and 4 μM, the compound could significantly decrease IL-6 and TNF-α activity, which are critical in cancer progression and inflammation .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Research indicates that modifications in the benzothiazole structure can lead to compounds that reduce inflammatory markers effectively. This dual-action capability makes it a candidate for further development in treating inflammatory diseases alongside cancer.
Case Studies
- Study on Benzothiazole Derivatives : A comprehensive evaluation of various benzothiazole derivatives revealed that those with specific substitutions showed enhanced cytotoxicity against tumor cells. The study emphasized that structural modifications could lead to compounds with improved selectivity and potency against cancer cells .
- Clinical Implications : In a cohort study involving patients with advanced cancers treated with benzothiazole derivatives, a subset exhibited prolonged survival rates when treated with compounds similar to this compound. This suggests potential clinical applications in oncology .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C22H25ClFN3O3S |
| Molecular Weight | 466.0 g/mol |
| Anti-tumor Activity | Significant inhibition of A431, A549, H1299 cell lines |
| Anti-inflammatory Activity | Reduction in IL-6 and TNF-α levels |
| Potential Applications | Oncology and anti-inflammatory therapies |
Q & A
Q. What are the defining structural features of Methyl 4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride, and how do they influence its reactivity?
The compound integrates a 4-fluorobenzo[d]thiazole core, a diethylaminoethyl carbamoyl group, and a methyl benzoate ester. The fluorinated thiazole enhances electrophilic reactivity, while the diethylaminoethyl group introduces basicity, influencing solubility and interaction with biological targets. The ester moiety allows for further functionalization via hydrolysis .
Q. What synthetic routes are typically employed to prepare this compound?
Synthesis involves multi-step reactions: (1) coupling 4-fluorobenzo[d]thiazol-2-amine with a diethylaminoethyl isocyanate derivative to form the carbamoyl linkage, (2) esterification of the benzoic acid intermediate, and (3) hydrochloride salt formation. Key steps require anhydrous conditions and catalysts like triethylamine for carbamoyl bond formation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) confirms proton environments (e.g., fluorothiazole protons at δ 7.5–8.5 ppm). Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹). High-performance liquid chromatography (HPLC) ensures purity (>95%), and mass spectrometry (MS) validates molecular weight (expected ~480–500 g/mol) .
Q. How should researchers store this compound to ensure stability?
Store in airtight containers at 2–8°C, protected from light and moisture. Avoid exposure to strong acids/bases due to the labile ester and carbamoyl groups. Monitor degradation via HPLC every 6 months .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Yield optimization involves:
- Temperature control : Maintain 0–5°C during carbamoyl coupling to minimize side reactions.
- Solvent selection : Use dichloromethane (DCM) for carbamoyl formation (polar aprotic solvents reduce hydrolysis).
- Catalyst screening : Test alternatives to triethylamine (e.g., DMAP) to enhance acylation efficiency .
Q. What strategies resolve discrepancies in reported biological activities across studies?
Contradictions in bioactivity (e.g., varying IC₅₀ values) may arise from assay conditions (e.g., pH, co-solvents) or impurities. Mitigate by:
- Standardizing assays : Use identical cell lines (e.g., HEK293) and buffer systems.
- Analytical validation : Confirm compound purity via LC-MS before testing.
- Structural analogs : Compare activity of derivatives to isolate functional group contributions .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
SAR strategies include:
- Functional group substitution : Replace the fluorothiazole with chloro or methylthio analogs (see ).
- Scaffold hopping : Introduce triazole or benzimidazole cores while retaining the carbamoyl-benzoate backbone.
- Docking studies : Use software like AutoDock to predict binding modes to target enzymes (e.g., kinases) .
Q. What computational methods predict the compound’s binding affinity to biological targets?
Molecular dynamics (MD) simulations and density functional theory (DFT) assess interactions with active sites. For example, docking studies (as in ) can prioritize derivatives with improved hydrogen-bonding to kinase ATP pockets. Validate predictions via surface plasmon resonance (SPR) .
Q. How do researchers validate target engagement in enzyme inhibition assays?
Use orthogonal methods:
Q. What in vitro toxicity mitigation approaches are recommended for preclinical studies?
To reduce cytotoxicity:
- Prodrug design : Mask the ester group with a cleavable moiety (e.g., acetyl) to enhance selectivity.
- Cytoprotectants : Co-administer antioxidants (e.g., NAC) in cell cultures.
- Dose-ranging studies : Establish the therapeutic index (LD₅₀/EC₅₀) using MTT assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
